
Fmoc-D-Phe(4-Guad-Pmc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Phe(4-Guad-Pmc)-OH is a type of amino acid that is widely used in scientific research applications. It is a modified form of the amino acid phenylalanine, which is commonly found in proteins. Fmoc-D-Phe(4-Guad-Pmc)-OH has a unique chemical structure that makes it useful for a variety of research purposes.
Applications De Recherche Scientifique
Self-Assembly and Hydrogel Formation
Fmoc-protected amino acids, such as Fmoc-Phe derivatives, have been found to efficiently form hydrogels through self-assembly processes. These hydrogels exhibit stable and transparent properties, useful for creating biocompatible matrices. For instance, Fmoc-Phe-OH forms hydrogels that can encapsulate and stabilize fluorescent silver nanoclusters, demonstrating potential applications in biotechnology and nanotechnology. The hydrogel's three-dimensional structure aids in the stabilization of encapsulated nanoclusters, indicating its utility in drug delivery systems and tissue engineering (Roy & Banerjee, 2011).
Nanomaterial Incorporation
Functionalized carbon nanotubes (CNTs) have been successfully incorporated into Fmoc-Phe-OH based hydrogels, creating hybrid materials that combine the properties of both components. These hybrid hydrogels exhibit enhanced thermal stability and mechanical strength, suggesting their potential in creating advanced biomaterials and in nanoelectronics. The incorporation of functionalized CNTs into the hydrogel matrix opens avenues for developing conductive biomaterials with applications in biosensors and electronic devices (Roy & Banerjee, 2012).
Analytical Chemistry Applications
Fmoc derivatives are used in analytical chemistry for the derivatization of compounds, enhancing their detectability in chromatographic analyses. A method involving precolumn derivatization with Fmoc-chloroformate has been developed for the determination of dimethylamine in groundwater, showcasing the utility of Fmoc derivatives in environmental monitoring and analysis. This method benefits from high sensitivity and specificity, allowing for the accurate determination of trace levels of analytes in complex matrices (Lopez et al., 1996).
Fluorescence and Nanotechnology
Fmoc-Phe-OH based hydrogels have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. These clusters exhibit unique fluorescent properties, such as large Stokes shifts and narrow emission bandwidths, which are of interest for applications in imaging and as fluorescence-based sensors. The ability to form stable, fluorescent nanoclusters within a biocompatible hydrogel matrix presents opportunities for developing novel imaging agents and for the targeted delivery of therapeutics (Roy & Banerjee, 2011).
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOREBGIBBGDNK-MGBGTMOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

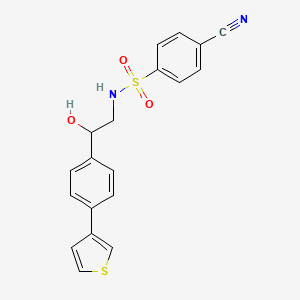
![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)
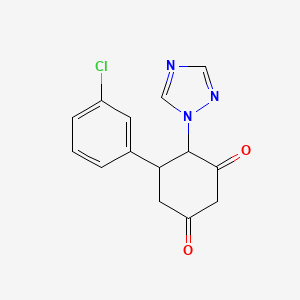
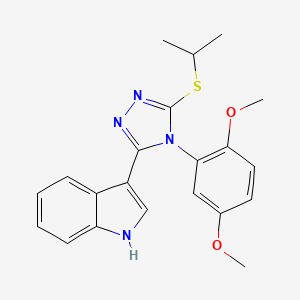
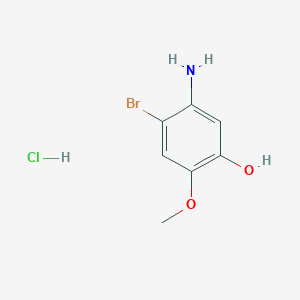
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)

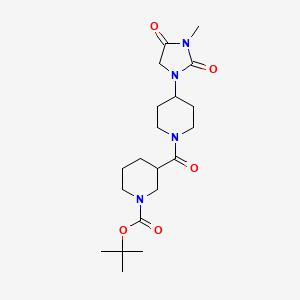


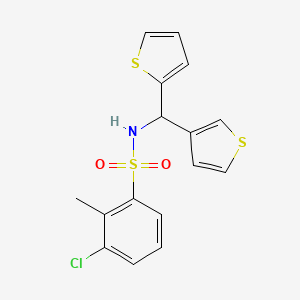
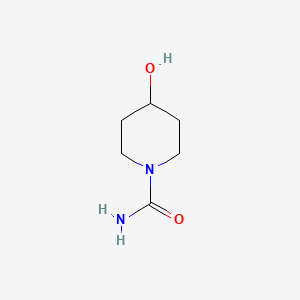
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)
